Fluorescent Brightener 113
Description
Overview and Historical Development of Optical Brightening Agents
The pursuit of whiteness in materials like textiles and paper dates back centuries. fibre2fashion.com Early methods included sun bleaching, a process that whitened materials but was slow and weather-dependent. fibre2fashion.comslideshare.net This was followed by "bluing," the practice of adding a small amount of blue or violet dye to a substrate. specialchem.com This technique did not increase the actual lightness but shifted the color away from yellow, creating the visual impression of a cleaner white. specialchem.com
A significant conceptual leap occurred with the discovery of fluorescence. In 1852, G.G. Stokes first described the phenomenon of fluorescence produced by uranium glass, which could convert invisible ultraviolet light into visible light. culturalheritage.org This principle laid the groundwork for optical brightening. In 1929, Paul Krais observed that an extract from horse chestnut bark, known as esculin, could produce a blue fluorescence that counteracted the yellowing of materials, marking the birth of optical whitening. fibre2fashion.comculturalheritage.orgchemicalbook.com However, these natural brighteners had poor light and wash fastness. fibre2fashion.comculturalheritage.org
The modern era of optical brighteners began with the advent of synthetic organic compounds. In 1940, the Bayer company in Germany developed the first commercially viable fluorescent brightener, a derivative of 4,4'-bis-triazine stilbene-2,2'-disulfonic acid. chemicalbook.compardissabz.com These synthetic agents, particularly those based on stilbene (B7821643), offered superior performance and stability. culturalheritage.org Today, hundreds of types of optical brighteners are listed in the Colour Index International, though only a small fraction are commercially significant. wikipedia.org They are ubiquitous in products such as textiles, paper, plastics, and laundry detergents. culturalheritage.orgpardissabz.comwikipedia.org
Chemical Classification and Structural Context within Stilbene Derivatives
Optical Brightening Agents (OBAs) are classified based on their chemical structure. youtube.comfibre2fashion.com The most prominent and widely used class of OBAs are derivatives of stilbene (1,2-diphenylethene). wikipedia.orgfibre2fashion.com It is estimated that over 80% of all commercially produced OBAs are derived from stilbene, specifically from 4,4'-diamino-2,2'-stilbenedisulfonic acid. srce.hrslideshare.net Other chemical classes of OBAs include derivatives of coumarin, 1,3-diphenyl-pyrazoline, naphthalimide, and various heterocyclic compounds, but stilbene derivatives dominate the market for paper and textile applications. wikipedia.orgyoutube.comfibre2fashion.com
Fundamental Mechanisms of Optical Brightening Action
The whitening effect of Fluorescent Brightener 113 and other OBAs is not a bleaching process but an additive one based on the phenomenon of fluorescence. specialchem.comresearchgate.net These compounds are essentially colorless dyes that absorb light in the invisible ultraviolet (UV) and violet region of the electromagnetic spectrum, typically between 340 and 370 nm. specialchem.comwikipedia.org
The mechanism involves the following steps:
Absorption: The OBA molecule, when applied to a substrate, absorbs high-energy photons from the UV portion of ambient light. slideshare.net This absorption excites electrons within the molecule's conjugated pi-system (characteristic of stilbenes) from their ground state (S₀) to a higher energy, excited singlet state (S₁). slideshare.nettiankunchemical.com
Vibrational Relaxation: The excited molecule quickly loses some of its energy through non-radiative vibrational relaxation, descending to the lowest vibrational level of the S₁ state.
Emission (Fluorescence): From this relaxed excited state, the molecule returns to its electronic ground state (S₀) by emitting the remaining excess energy as a photon of light. slideshare.net Due to the energy lost in the previous step, the emitted photon has lower energy and thus a longer wavelength than the absorbed UV photon.
Whitening Effect: The emitted light falls within the blue region of the visible spectrum, typically between 420 and 470 nm. specialchem.comwikipedia.org This emitted blue light is added to the light reflected by the substrate. colorfuldyes.com Many "white" materials, such as natural fibers, have a slight yellowish appearance because they absorb some blue light. specialchem.com The blue light emitted by the OBA compensates for this "blue defect," and the combination of the reflected light and the emitted blue light is perceived by the human eye as a brighter, purer white. specialchem.comwikipedia.orgcolorfuldyes.com A surface treated with an OBA can therefore emit more total visible light than falls upon it, making it appear "whiter than white." wikipedia.orgresearchgate.net
Research Findings and Data
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 12768-92-2 | haihangchem.comchemicalbook.comchemsrc.comechemi.comchemicalbook.com |
| Molecular Formula | C₄₀H₄₂N₁₂Na₂O₁₀S₂ | chemicalbook.comchemsrc.comalfa-chemistry.comscbt.com |
| Molecular Weight | 960.95 g/mol | chemsrc.comechemi.comchemicalbook.comalfa-chemistry.com |
| Appearance | Yellow uniform powder; Colourless to yellow hygroscopic crystals | haihangchem.comechemi.comadditivesforpolymer.com |
| Synonyms | C.I. This compound, Blankophor BA, OBA 113 | guidechem.comobachemical.comechemi.com |
| Density | 1.276 g/cm³ | chemsrc.comechemi.com |
| Melting Point | 296-309 °C | aksci.combiosynth.com |
| Solubility | Soluble in water | chembk.com |
| Ionicity | Anionic | obachemical.com |
A kinetic and thermodynamic study on the application of FBA 113 to cotton found that the dyeing process is best described by a pseudo-second-order kinetic model and fits the Freundlich adsorption isotherm, suggesting a physical adsorption process involving multilayer formation. icrc.ac.ir The study determined the process to be exothermic and spontaneous. icrc.ac.ir
Structure
2D Structure
Properties
IUPAC Name |
disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBLHYOQMVXSEM-LLIZZRELSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N12Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12768-92-2 | |
| Record name | Blankophor BA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Fluorescent Brightener 113 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization
Industrial Synthesis Pathways of Fluorescent Brightener 113
The industrial production of this compound is a multi-step process centered around the sequential condensation of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid and other amino compounds. The precise control of reaction conditions, particularly temperature and pH, is critical at each stage to ensure high yields and the desired product quality.
The synthesis of this compound involves a series of nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride molecule are successively replaced. This stepwise approach allows for the controlled introduction of different functional groups. The general sequence of these condensation reactions is as follows:
First Condensation: Cyanuric chloride is reacted with a primary aromatic amine, such as aniline (B41778) or a substituted aniline. This initial reaction is typically carried out at a low temperature to ensure mono-substitution.
Second Condensation: The resulting dichlorotriazinyl intermediate is then condensed with 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). This step connects two of the triazine rings via the stilbene (B7821643) backbone.
Third Condensation: The remaining chlorine atoms on the triazine rings are substituted by reacting the intermediate from the second step with an alkanolamine, such as diethanolamine. This final condensation completes the synthesis of the this compound molecule.
The careful management of pH and temperature throughout these stages is crucial for directing the reactions towards the desired products and minimizing the formation of by-products.
Table 1: Typical Reaction Conditions for the Industrial Synthesis of this compound
| Condensation Step | Reactants | Typical Temperature Range (°C) | Typical pH Range |
| First | Cyanuric Chloride, Aniline | 0 - 5 | 4.5 - 5.5 |
| Second | Dichlorotriazinyl Intermediate, 4,4'-diaminostilbene-2,2'-disulfonic acid | 20 - 30 | 6.5 - 7.5 |
| Third | Bis(monochlorotriazinyl) Intermediate, Diethanolamine | 80 - 95 | 8.5 - 9.5 |
The properties of this compound are directly derived from the specific chemical structures of its precursors and the intermediates formed during its synthesis.
4,4'-diaminostilbene-2,2'-disulfonic acid (DAS): This compound forms the core of the brightener molecule. The stilbene group (a diarylethene) is the primary chromophore responsible for absorbing ultraviolet light. The sulfonic acid groups are crucial for imparting water solubility to the final product, which is essential for its applications in aqueous media such as in the textile and paper industries.
The intermediates formed at each stage of the synthesis are carefully controlled to ensure the final product has the desired structure and properties. The dichlorotriazinyl and bis(monochlorotriazinyl) intermediates are key examples of these controlled structures.
Advanced Synthetic Approaches and Process Optimization
Research and development in the field of fluorescent whitening agents continue to drive innovations in synthetic methodologies and process optimization, aiming for improved efficiency, sustainability, and product performance.
Advanced synthetic approaches for compounds similar to this compound often focus on the introduction of novel functional groups to enhance properties such as lightfastness, chlorine resistance, and affinity for specific substrates. For example, the incorporation of different amino acids or substituted anilines can be used to fine-tune the whitening effect and performance characteristics of the final product.
Process optimization is a key focus in the industrial production of this compound. Key areas of optimization include:
Reaction Condition Control: The use of automated and digitalized production lines allows for precise control over temperature, pH, and reaction times. This level of control enhances batch-to-batch consistency and reduces the likelihood of side reactions.
Purification Techniques: Modern purification methods, such as membrane filtration (nanofiltration), are being employed to effectively remove inorganic salts and other impurities from the final product. This not only improves the quality of the brightener but also reduces the environmental impact of the manufacturing process by allowing for the recycling of water and other solvents.
Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly synthesis routes. This includes the use of less hazardous solvents, the development of catalytic systems to improve reaction efficiency, and the minimization of waste generation.
Characterization of Synthetic Products and By-products
The comprehensive characterization of the synthesized this compound and any associated by-products is essential for quality control and to ensure the final product meets the required specifications. A variety of analytical techniques are employed for this purpose.
The final product is typically a complex mixture, and its characterization involves confirming the structure of the main component and identifying and quantifying any impurities. Common by-products in the synthesis of stilbene-triazine brighteners can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. These can include mono- or di-substituted intermediates, hydrolyzed forms of cyanuric chloride, and isomers of the final product.
Table 2: Analytical Techniques for the Characterization of this compound
| Analytical Technique | Purpose | Typical Findings |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main product and by-products. | Determination of the purity of this compound and the percentage of various impurities. |
| UV-Visible Spectroscopy | To determine the absorption spectrum of the brightener. | The maximum absorption wavelength (λmax) in the UV region, which is crucial for its function as a fluorescent whitener. |
| Fluorescence Spectroscopy | To determine the emission spectrum of the brightener. | The maximum emission wavelength in the blue region of the visible spectrum, which is responsible for the whitening effect. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Confirmation of the presence of key structural features such as triazine rings, sulfonic acid groups, and amino groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the molecule. | Provides detailed information on the connectivity of atoms within the molecule, confirming the desired structure. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and its fragments. | Confirms the molecular weight of the final product and helps in the identification of by-products. |
The combination of these analytical techniques provides a comprehensive profile of the synthesized this compound, ensuring its quality, purity, and performance characteristics.
Adsorption and Substrate Interaction Dynamics
Adsorption Kinetics and Equilibrium Studies of Fluorescent Brightener 113 on Various Substrates
The study of adsorption kinetics is essential for determining the rate at which a solute is removed from a solution and adsorbed onto a substrate. For FBA 113, kinetic studies on cotton have established that the dyeing process reaches equilibrium. In one study, the equilibrium time for the adsorption of FBA 113 on cotton was determined to be 120 minutes at a temperature of 323 K (50°C) with the presence of potassium chloride as an auxiliary agent. icrc.ac.iricrc.ac.ir To elucidate the mechanism of this adsorption, the experimental data were analyzed using pseudo-first-order and pseudo-second-order kinetic models. icrc.ac.iricrc.ac.ir
The pseudo-first-order model is predicated on the assumption that the rate of adsorption is proportional to the number of available adsorption sites on the adsorbent surface. However, investigations into the adsorption of FBA 113 on cotton revealed that this model was not the best fit for the experimental data. icrc.ac.ir A plot based on the pseudo-first-order equation resulted in a polynomial curve rather than a linear one, indicating a deviation from this kinetic model. icrc.ac.ir Despite a high coefficient of determination (R²) of 0.9977, the non-linear relationship suggested that the adsorption process of FBA 113 onto cotton does not follow pseudo-first-order kinetics. icrc.ac.ir
Table 1: Comparison of Kinetic Models for FBA 113 Adsorption on Cotton
| Kinetic Model | Coefficient of Determination (R²) | Fit Description |
| Pseudo-First-Order | 0.9977 | Poor (Polynomial Curve) icrc.ac.ir |
| Pseudo-Second-Order | 0.9874 | Good (Linear Fit) icrc.ac.iricrc.ac.ir |
Adsorption Isotherm Modeling
Adsorption isotherms are critical for describing how an adsorbate distributes between the liquid and solid phases when the adsorption process reaches equilibrium. They provide insight into the adsorbent's capacity and the nature of the interaction. The two most common models used to analyze the adsorption of FBA 113 are the Langmuir and Freundlich isotherms. icrc.ac.ir
The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. icrc.ac.ir While this model was evaluated for the adsorption of FBA 113 on cotton, it was not found to be the most suitable descriptor of the equilibrium data when compared to the Freundlich model. icrc.ac.iricrc.ac.ir
The Freundlich isotherm is an empirical model that is often applied to multilayer adsorption on heterogeneous surfaces. icrc.ac.ir Research has demonstrated that the adsorption of FBA 113 onto cotton is best described by the Freundlich isotherm. icrc.ac.iricrc.ac.ir This finding suggests that the adsorption is not limited to a single layer but involves the formation of multiple layers on the fiber surface, which is characterized by a heterogeneous distribution of adsorption energies. icrc.ac.ir
Thermodynamic Parameters of Adsorption
Thermodynamic analysis provides valuable information about the spontaneity and nature of the adsorption process. Key parameters such as the change in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) have been calculated for the adsorption of FBA 113 on cotton. icrc.ac.iricrc.ac.ir
The Gibbs free energy change (ΔG⁰) for the process was found to be negative, indicating that the adsorption of FBA 113 onto cotton is a spontaneous process. icrc.ac.iricrc.ac.ir The magnitude of ΔG⁰ values suggested that the dominant mechanism is physical adsorption. icrc.ac.ir
The enthalpy change (ΔH⁰) was determined to be -26.58 kJ/mol. icrc.ac.iricrc.ac.ir The negative value confirms that the adsorption is an exothermic process, meaning heat is released as the FBA 113 molecules bind to the cotton fibers. icrc.ac.iricrc.ac.ir
The entropy change (ΔS⁰) was calculated as a positive value of 34.19 J/mol·K. icrc.ac.iricrc.ac.ir This suggests an increase in the randomness at the solid-solution interface during the adsorption process. icrc.ac.iricrc.ac.ir
Table 2: Thermodynamic Parameters for the Adsorption of FBA 113 on Cotton
| Thermodynamic Parameter | Value | Implication |
| Gibbs Free Energy (ΔG⁰) | Negative | Spontaneous Process icrc.ac.iricrc.ac.ir |
| Enthalpy (ΔH⁰) | -26.58 kJ/mol | Exothermic Reaction icrc.ac.iricrc.ac.ir |
| Entropy (ΔS⁰) | 34.19 J/mol·K | Increased Randomness icrc.ac.iricrc.ac.ir |
Enthalpy Changes (∆H⁰)
The enthalpy change (∆H⁰) associated with the adsorption of this compound on cotton has been determined to be -26.58 kJ/mol icrc.ac.iricrc.ac.ir. This negative value indicates that the adsorption process is exothermic icrc.ac.iricrc.ac.ir. In an exothermic reaction, heat is released when the brightener molecules adhere to the cotton fibers. This suggests that the formation of bonds between the brightener and the substrate is an energetically favorable process. The interaction is characterized as physical, involving forces such as van der Waals interactions and hydrogen bonding icrc.ac.iricrc.ac.ir.
Gibbs Free Energy Changes (∆G⁰)
The Gibbs free energy change (∆G⁰) is the ultimate indicator of the spontaneity of a process. For the adsorption of this compound on cotton, the ∆G⁰ values are negative across a range of temperatures, confirming the spontaneous nature of the adsorption icrc.ac.iricrc.ac.ir. The magnitude of the Gibbs free energy change is influenced by both the enthalpy and entropy changes, as described by the equation ∆G⁰ = ∆H⁰ - T∆S⁰. Research has shown that as the temperature increases, the value of ∆G⁰ becomes less negative, indicating that the adsorption is less favorable at higher temperatures icrc.ac.ir. The calculated values for ∆G⁰ fall within the range typical for physisorption (-20 to 0 kJ/mol) icrc.ac.ir.
| Thermodynamic Parameter | Value | Interpretation |
| Enthalpy Change (∆H⁰) | -26.58 kJ/mol | Exothermic process |
| Entropy Change (∆S⁰) | 34.19 J/mol·K | Increased randomness at the interface |
| Gibbs Free Energy Change (∆G⁰) | Negative values | Spontaneous adsorption |
Factors Influencing Adsorption Behavior
The efficiency and extent of this compound adsorption are not constant but are influenced by several environmental and systemic factors.
Temperature Dependence
Temperature plays a crucial role in the adsorption of this compound. Given the exothermic nature of the process (negative ∆H⁰), an increase in temperature tends to decrease the extent of adsorption icrc.ac.ir. This is consistent with Le Chatelier's principle, where an increase in temperature shifts the equilibrium of an exothermic reaction in the reverse direction. Studies have identified an optimal dyeing temperature of 323 K (50°C) for achieving a balance between the rate of diffusion of the brightener into the fiber and the favorability of the adsorption equilibrium icrc.ac.iricrc.ac.ir. As the temperature rises, the decreasingly negative ∆G⁰ values confirm that the spontaneity of the adsorption process diminishes icrc.ac.ir.
pH Effects on Substrate Interaction
The pH of the application medium significantly affects the adsorption of this compound. The compound's whitening effect is noted to be effective in a pH range of 4.5 to 7 made-in-china.com. Research on similar di-sulpho fluorescent whitening agents indicates that an acidic pH can decrease adsorption due to effects on the solubility of the brightener researchgate.netktappi.kr. Optimal adsorption is typically achieved under neutral or alkaline conditions researchgate.netktappi.kr. This is because the surface charge of cellulosic fibers, such as cotton, is negative, and the anionic nature of this compound means that a less acidic environment can reduce electrostatic repulsion and promote adsorption.
Ionic Strength and Auxiliary Agent Influence
The ionic strength of the dye bath, often modified by the addition of auxiliary agents like salts, has a profound impact on the adsorption of this compound. The addition of an electrolyte, such as potassium chloride (KCl), has been shown to enhance the adsorption ability icrc.ac.iricrc.ac.ir. This is attributed to the role of the electrolyte's cations (K+) in mitigating the electrostatic repulsion between the anionic this compound molecules and the negatively charged surface of the cotton fibers icrc.ac.ir. By creating a more favorable electrostatic environment, the salt facilitates the approach and subsequent adsorption of the brightener molecules onto the fiber surface. However, excessively high ion concentrations or high conductivity can have a detrimental effect, potentially by altering the solubility of the brightener itself researchgate.netktappi.kr. Studies have shown that a concentration of 20 g/L of KCl is effective in enhancing the whiteness values achieved during the application of this compound icrc.ac.iricrc.ac.ir.
| Factor | Effect on Adsorption | Optimal Condition |
| Temperature | Adsorption decreases with increasing temperature. | 323 K (50°C) |
| pH | Acidic pH decreases adsorption; neutral to alkaline is favorable. | pH 4.5 - 7 |
| Ionic Strength | Moderate ionic strength enhances adsorption by reducing repulsion. | e.g., 20 g/L KCl |
Diverse Applications in Material Science and Industrial Processes
Textile Industry Applications
Fluorescent Brightener 113 is extensively employed in the textile industry to improve the brightness and whiteness of a wide array of fabrics. guidechem.com Its application is crucial for achieving the high standards of whiteness and brightness demanded in the global market. nbinno.com
FBA 113 is highly effective for whitening cellulosic fibers such as cotton, linen, and rayon. nbinno.comobachemical.com For cotton, it is widely used in the dyeing process to achieve a brilliant finish. nbinno.comicrc.ac.ir A study on the dyeing behavior of FBA 113 on cotton identified optimal conditions for its application, highlighting its suitability for this natural fiber. icrc.ac.ir Similarly, it is a key agent for enhancing the natural texture and color of linen. nbinno.comnbinno.com The application of FBA 113 on these fibers results in a vibrant and lasting brightness. nbinno.com
A kinetic and thermodynamic study of FBA 113 on cotton provided the following insights:
| Parameter | Finding |
| Adsorption Model | The dyeing process follows a multilayer adsorption pattern, corresponding to the Freundlich isotherm. icrc.ac.ir |
| Kinetic Model | The adsorption is best described by a pseudo-second-order kinetic model. icrc.ac.ir |
| Thermodynamic Nature | The dyeing reaction is spontaneous and exothermic. icrc.ac.ir |
| Optimal Dyeing Temperature | 323 K icrc.ac.ir |
| Equilibrium Time | 120 minutes icrc.ac.ir |
The versatility of this compound extends to synthetic fibers, including polyamide (nylon) and polyester (B1180765). nbinno.comguidechem.com It is particularly suitable for nylon, enhancing its brightness and color vibrancy. nbinno.comnbinno.com For polyester, FBA 113 is effective in counteracting the inherent yellowness of the fibers, leading to a much brighter and cleaner appearance. nbinno.com It is also beneficial for polyester-cotton blends, where it helps in achieving uniform brightness across the different fiber types. nbinno.com The compound's good solubility and dispersibility facilitate its integration into polyester processing lines. nbinno.com
This compound is also applied to natural protein fibers like wool and silk to enhance their luminosity. nbinno.comopticalbrightenerpowder.com This application helps in achieving a brilliant white appearance for these delicate materials. nbinno.com Higher curing temperatures, in the range of 80–100°C, can improve the diffusion of the brightener into dense fibers like silk.
The primary mechanism by which this compound adheres to textile fibers is through physical adsorption. icrc.ac.iricrc.ac.ir This process involves the gradual transfer of the brightener from a dye bath to the textile material. icrc.ac.ir The interaction between the FBA 113 molecules and the fabric is governed by physical forces. icrc.ac.ir
For cellulosic fibers like cotton, the adherence is facilitated by forces such as hydrogen bonds and Van der Waals forces. icrc.ac.ir Being an anionic brightener, FBA 113's sulfonic acid groups play a crucial role in its preferential binding to cellulose (B213188). In the case of cotton, which has a negatively charged surface in water, an electrolyte like potassium chloride is often added to the dye bath. icrc.ac.ir This helps to overcome the electrostatic repulsion between the anionic brightener and the cellulose surface, thereby enhancing the adsorption of FBA 113 onto the fabric. icrc.ac.ir
The adsorption process on cotton has been observed to occur in multilayers, where an initial layer of FBA 113 is adsorbed, followed by the superimposition of subsequent molecules. icrc.ac.ir
Paper and Pulp Industry Applications
This compound is an indispensable chemical auxiliary in the paper and pulp industry for achieving high levels of whiteness and brightness in paper products. nbinno.comispigment.com
FBA 113 is integrated into various stages of the papermaking process, including the paper pulp, surface sizing, and coating stages. obachemical.comnbinno.com When added to the paper pulp, it provides a foundational layer of intense whiteness. nbinno.com Its liquid form allows for easy handling and precise dosing, which is crucial for consistency in large-scale production. nbinno.com
A key advantage of FBA 113 in papermaking is its exceptional acid resistance, maintaining its whitening effect even in acidic conditions (pH 4.5-7). made-in-china.comnbinno.com This makes it compatible with various papermaking processes. nbinno.com In surface sizing, it can be used with common agents like CMC, PVA, and starch to enhance the surface brightness of the paper. nbinno.com During coating, it can be applied at any stage of water-based coating production to ensure a uniform and brilliant finish. obachemical.comnbinno.com
Application in Surface Sizing and Coating Processes
This compound is widely utilized in the paper industry to improve the optical qualities of paper and paperboard. sincerechemical.com It is frequently incorporated during surface sizing and in coating formulations. ispigment.comtnjchem.comcncolorchem.comobachemical.com In these processes, the brightener is added to the surface sizing solution or the coating mixture, which can include components like starch, polyvinyl alcohol (PVA), and carboxymethyl cellulose (CMC). obachemical.com
When applied to the paper's surface, FBA 113 enhances brightness and whiteness, providing a brilliant finish. nbinno.com This application is crucial for producing high-quality papers that require high levels of whiteness and luminosity. nbinno.commeghmaniglobal.com The agent works by compensating for the inherent yellowness of the paper pulp, resulting in a visually brighter and cleaner sheet. nbinno.comvinipulchemicals.com
| Parameter | Details | References |
| Application Stage | Surface Sizing, Coating | ispigment.comtnjchem.comcncolorchem.comobachemical.com |
| Compatible Agents | Starch, PVA, CMC, Synthetic Sizing Agents | obachemical.com |
| Primary Effect | Enhanced Whiteness and Brightness | nbinno.com |
| Industries | Paper Manufacturing | sincerechemical.com |
Plastics and Polymer Systems Integration
While the primary applications for FBA 113 are in the paper and textile industries, optical brightening agents as a class are integral to the plastics and polymer sector. vinipulchemicals.commeghmaniglobal.comfibre2fashion.com These agents are incorporated into polymer melts to enhance the aesthetic appeal of plastic products. meghmaniglobal.comspecialchem.com FBA 113, with its effectiveness on polyamide fibers, demonstrates its utility in synthetic polymer systems. nbinno.comnbinno.comopticalbrightenerpowder.com
Polymers and plastics often exhibit an undesirable yellowish tint due to raw material impurities or thermal degradation during manufacturing processes. fibre2fashion.comspecialchem.com Fluorescent whitening agents like FBA 113 are employed to counteract this discoloration. specialchem.com The fundamental mechanism involves absorbing UV radiation and re-emitting it as blue light, which effectively neutralizes and masks the yellow tones. vinipulchemicals.comspecialchem.comnbinno.com This optical trick makes the plastic appear whiter and brighter, improving the initial color and masking natural yellowing that can occur over time. specialchem.com
The enhanced visual appeal provided by optical brighteners is particularly valuable for packaging materials and consumer goods. FBA 113 has been identified as a fluorescent whitening agent used in paper materials intended for food packaging. chemicalbook.comlookchem.com In the broader context of plastics, optical brighteners are used in molded thermoplastics, films, and sheets to improve the brilliancy of the final products. specialchem.com This makes consumer goods, from plastic furniture to electronic casings, more attractive to customers by providing a cleaner, brighter appearance. polyventive.com
Detergent and Cleaning Product Formulations
This compound is a common additive in laundry detergent formulations. vinipulchemicals.comguidechem.com Optical brightening agents have become a staple in the detergent industry, largely replacing older methods like bluing, to maintain and enhance the whiteness of fabrics. vinipulchemicals.comwikipedia.org Their function is to make textiles appear cleaner and more vibrant after washing. meghmaniglobal.comtextilelearner.net
When included in laundry detergents, FBA 113 deposits onto fabrics during the wash cycle. textilelearner.net Once on the textile, it absorbs UV light from a light source (like sunlight) and emits blue light. vinipulchemicals.comguidechem.com This emission of blue light counteracts any yellowing, making the fabric appear brighter and whiter to the human eye. meghmaniglobal.com This gives clothes a "like-new" look and enhances their brightness over multiple washes. vinipulchemicals.com
| Mechanism of Action in Detergents | |
| Absorption | Absorbs invisible UV light (340–370 nm). vinipulchemicals.com |
| Emission | Re-emits visible blue light (420–470 nm). vinipulchemicals.com |
| Visual Outcome | Neutralizes yellow tones, making fabrics appear whiter and brighter. vinipulchemicals.commeghmaniglobal.comguidechem.com |
Advanced Functional Applications and Research
Beyond its conventional use as a whitening agent, this compound is also explored for more advanced functional applications, leveraging its unique photophysical properties.
Role in UV Protection Mechanisms of Materials
The fundamental mechanism of this compound involves the absorption of invisible ultraviolet (UV) radiation and its re-emission as visible blue light. nbinno.comwenzhoubluedolphin.com This process inherently involves interaction with UV light, which forms the basis of its potential role in the UV protection of materials. The compound's rigid stilbene-triazine structure contributes to its superior photostability compared to some other brighteners, as it reduces photo-oxidation.
This photostability is a critical attribute for applications requiring durability against light exposure. made-in-china.commade-in-china.com While the primary application remains aesthetic enhancement, the absorption of UV radiation suggests a potential secondary benefit of protecting the substrate from the harmful effects of UV light. Research indicates that FBA 113 demonstrates good light fastness, meaning it resists fading or yellowing upon exposure to light, which contributes to the long-lasting stability of the materials it is applied to. made-in-china.commade-in-china.comnbinno.com
| Property | Description | Source |
| UV Absorption | Absorbs invisible UV light and re-emits it in the blue region of the visible spectrum. | nbinno.comwenzhoubluedolphin.com |
| Photostability | The rigid stilbene-triazine structure reduces photo-oxidation, leading to good light fastness. | |
| Durability | Resists fading or yellowing due to light exposure, contributing to material stability. | made-in-china.commade-in-china.com |
Environmental Fate and Degradation Pathways
Environmental Persistence and Distribution in Aquatic and Terrestrial Compartments
Fluorescent Brightener 113 is classified as not readily biodegradable, indicating its potential for persistence in the environment. nih.gov Due to its production and use in detergents and paper, the primary route of entry into the environment is through wastewater treatment plant effluents.
The physicochemical properties of FB 113 suggest that its primary target compartment in the environment is water. nih.gov However, it exhibits a very high potential for adsorption to organic matter in soil and sediment. oecd.org This strong adsorption behavior significantly influences its distribution. While it is introduced into aquatic systems, a substantial portion is expected to partition from the water column to sediment and, in terrestrial environments, to remain strongly bound to soil particles.
Fugacity modeling, a method to predict the environmental distribution of chemicals, has not been deemed appropriate for FB 113 because the substance is ionized under typical environmental conditions. nih.gov Despite this, its high adsorption potential suggests limited mobility in soil and a tendency to accumulate in sediments and sewage sludge. nih.gov
Table 1: Environmental Distribution and Persistence of this compound
| Environmental Compartment | Persistence/Behavior | Key Findings |
|---|---|---|
| Water | Primary target compartment upon release. nih.gov | Subject to photodegradation in the upper layers of surface waters. nih.gov |
| Soil | High persistence and low mobility expected. | Very high sorption potential to the organic phase of soil. oecd.org |
| Sediment | Accumulation is likely. | High adsorption potential leads to partitioning from water to sediment. nih.gov |
| Air | Indirect photodegradation occurs. | Calculated half-life of 1.2 hours due to reaction with hydroxyl radicals. nih.gov |
| Biodegradation | Not readily biodegradable. nih.gov | Elimination in wastewater treatment is primarily through adsorption, not biodegradation. nih.gov |
Photodegradation Mechanisms and Kinetics
Photodegradation is a significant pathway for the transformation of this compound in the environment, particularly in sunlit surface waters. nih.gov As a stilbene-based compound, it is designed to absorb UV radiation, which also makes it susceptible to photochemical reactions.
For a structurally related stilbene-based FWA, 4,4'-bis(2-sulfostyryl)biphenyl (DSBP), hydroxylation has been identified as a key initial mechanism of photodegradation. nih.govbohrium.com This suggests that the stilbene (B7821643) core of FB 113 is susceptible to attack by reactive oxygen species, such as hydroxyl radicals, which are naturally present in sunlit waters. This initial oxidation can lead to the cleavage of the double bond.
The photodegradation of stilbene-based brighteners can lead to the formation of various byproducts. Studies on the related compound DSBP have shown that its degradation can result in the formation of polyhydroxylated derivatives. nih.gov Further oxidation of these intermediates can lead to the formation of quinone-type structures, which have been identified as colored, yellow photoproducts. nih.govbohrium.comresearchgate.net
Given the structural similarities, it is plausible that the photodegradation of this compound follows a similar pathway, leading to the formation of smaller, more oxidized molecules. The persistence of these degradation products in the environment is not well-documented. However, the initial breakdown of the large, complex parent molecule into smaller fragments is a key step in its ultimate environmental fate.
Table 2: Photodegradation Kinetics of this compound in Water
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Quantum Yield (366 nm) | In eutrophic lake water | (0.74 +/- 0.07) x 10⁻⁴ | nih.gov |
| In solution free of dissolved natural organic material | (0.9 +/- 0.1) x 10⁻⁴ | nih.gov | |
| Half-life | In eutrophic lake water | 5.2 hours | nih.gov |
| In solution free of dissolved natural organic material | 3.9 hours | nih.gov |
| Indirect Photodegradation in Air | Calculation for 24h-day (0.5 x 10⁶ OH/cm³) | Half-life: 1.2 hours | nih.gov |
Adsorption to Environmental Matrices
The strong tendency of this compound to adsorb to solids is a defining characteristic of its environmental behavior. This process significantly reduces its concentration in the aqueous phase and limits its mobility.
During wastewater treatment, this compound is substantially removed from the water phase due to its high affinity for sewage sludge. Studies have shown that elimination by adsorption is a significant process. nih.gov This high level of adsorption means that a large proportion of the FB 113 that enters a wastewater treatment plant will be concentrated in the resulting sewage sludge. The disposal of this sludge, whether through incineration, landfilling, or land application, will then determine the ultimate environmental compartment for this compound.
In both aquatic and terrestrial environments, this compound is expected to be largely immobile due to its strong adsorption to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic matter. A high Koc value indicates strong adsorption and low mobility. The calculated Koc for this compound is extremely high, indicating a very high sorption potential onto the organic fraction of soil and sediment. oecd.org
Laboratory column experiments with other optical brighteners have demonstrated their adsorption to soil, with solid-water distribution coefficients (Kd) varying based on the specific compound and soil properties. umn.eduumn.edu For instance, in a low organic carbon sand, the distyrylbiphenyl (B371695) type whitener Tinopal CBS-X had a Kd of 0.26 cm³/g, while the diaminostilbene derivative Tinopal 5BM-GX had a higher Kd of 0.78 cm³/g, indicating stronger adsorption. umn.eduumn.edu While specific experimental Kd values for FB 113 across a range of soil and sediment types are not available, the high Koc value strongly suggests it will be retained in these matrices. oecd.org
Table 3: Adsorption Parameters for this compound and Related Compounds
| Compound | Matrix/Method | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound (free acid) | Calculation (PCKOCWIN v.1.66) | log Koc | 9.15 (Koc = 1.4 x 10⁹) | oecd.org |
| This compound (salts) | Calculation (PCKOCWIN v.1.66) | log Koc | 9.91 (Koc = 8.1 x 10⁹) | oecd.org |
| Tinopal CBS-X (Distyrylbiphenyl type) | Low organic carbon sand (column experiment) | Kd | 0.26 cm³/g | umn.eduumn.edu |
| Tinopal 5BM-GX (Diaminostilbene derivative) | Low organic carbon sand (column experiment) | Kd | 0.78 cm³/g | umn.eduumn.edu |
Isomerization Phenomena in Environmental Systems (e.g., E/Z isomerization)
This compound, a stilbene-derivative, undergoes significant transformation in environmental systems through photoisomerization. This process is a critical factor governing its distribution and subsequent degradation in aquatic environments. acs.org The core of this phenomenon lies in the reversible E/Z isomerization (also referred to as trans-cis isomerization) around the central ethylene (B1197577) double bond of the stilbene structure upon exposure to light. scispace.comindustrialchemicals.gov.au
The commercially produced form of this compound is the (E)-isomer (trans-configuration), which is responsible for its fluorescent properties. industrialchemicals.gov.au However, when exposed to sunlight in aqueous solutions, it can rapidly convert to the non-fluorescent (Z)-isomer (cis-configuration). scispace.comindustrialchemicals.gov.au This photochemical process involves the rotation of the stilbene molecule around the central double bond. scispace.com A photostationary equilibrium between the two isomers is typically achieved within minutes in water. industrialchemicals.gov.auheraproject.com
Under most aqueous conditions, this equilibrium favors the formation of the non-fluorescent (Z)-isomer. industrialchemicals.gov.au However, the ratio of E/Z isomers at equilibrium is strongly dependent on the surrounding environment. acs.org For instance, the presence of suspended solids in water can alter the balance. The (E)-isomer tends to adsorb more strongly to solids, which can shift the equilibrium ratio toward the E-form in environments with high particulate matter. industrialchemicals.gov.au
| Parameter | (E)-Isomer (trans) | (Z)-Isomer (cis) | Reference |
|---|---|---|---|
| Fluorescence | Fluorescent | Non-fluorescent | industrialchemicals.gov.auheraproject.com |
| Typical Absorption Maxima (in solution) | 343-350 nm | 260-274 nm | scispace.com |
| Environmental Transformation | Rapid and reversible photoisomerization upon light exposure | acs.orgindustrialchemicals.gov.au | |
| Equilibrium in Water | Achieved within minutes, generally favors the (Z)-isomer | industrialchemicals.gov.au | |
| Effect of Suspended Solids | Shifts equilibrium toward the more strongly adsorbing (E)-isomer | industrialchemicals.gov.au |
Environmental Release Pathways from Industrial and Consumer Use
The release of this compound into the environment occurs through various pathways associated with its manufacturing and extensive use in industrial and consumer products. industrialchemicals.gov.auoecd.org
Industrial Release: The primary source of industrial release is from manufacturing facilities. This compound is typically synthesized in closed systems to minimize direct emissions. oecd.org Exhaust from the manufacturing process is often directed to gas washing units, and the resulting water is treated in industrial biological wastewater treatment plants. oecd.org Waste materials generated during production are generally disposed of through incineration in specialized facilities equipped with exhaust air cleaning systems. oecd.org Despite these controls, releases can occur via treated wastewater effluents from these industrial sites. oecd.org Downstream industrial uses, such as in textile and paper processing, also contribute to environmental release through their wastewater discharges. oecd.org
Consumer Use Release: The most significant and widespread release pathway is associated with the use of consumer products containing this compound. oecd.org These products primarily include laundry detergents, textiles, and paper goods. industrialchemicals.gov.auicrc.ac.ir During washing cycles of textiles and the disposal of paper products, the brightener is discharged into domestic wastewater systems. oecd.org
This wastewater is typically routed to municipal sewage treatment plants (STPs). This compound has a high affinity for solid materials and rapidly adsorbs to sludge during the wastewater treatment process. industrialchemicals.gov.au Studies have shown that this adsorption can lead to a significant removal of the compound from the water phase, with elimination rates in activated sludge estimated to be between 85% and 90%. industrialchemicals.gov.auheraproject.com The portion of the compound that is not removed via adsorption to sludge may be released into aquatic environments, such as rivers and lakes, through the final STP effluent. oecd.orgfineotex.com Furthermore, the application of sewage sludge as an agricultural fertilizer can introduce the brightener into terrestrial environments. For households not connected to a centralized wastewater treatment system, direct discharge into the environment is a potential release pathway. oecd.org
| Source | Primary Release Pathway | Environmental Compartment Entry Point | Mitigation/Fate | Reference |
|---|---|---|---|---|
| Industrial Manufacturing | Wastewater discharge | Aquatic (via industrial WWTP effluent) | Treatment in industrial biological wastewater plants; incineration of solid waste | oecd.org |
| Industrial Use (e.g., Textiles, Paper) | Wastewater discharge | Aquatic (via industrial/municipal WWTP effluent) | Wastewater treatment | oecd.org |
| Consumer Use (e.g., Laundry, Paper) | Domestic sewage | Aquatic (via municipal WWTP effluent) | High adsorption (85-90%) to sewage sludge in STPs | industrialchemicals.gov.auheraproject.comoecd.org |
| Sewage Sludge | Land application as fertilizer | Terrestrial (soil) | Potential for soil accumulation due to low mobility | industrialchemicals.gov.au |
| Untreated Domestic Wastewater | Direct discharge | Aquatic | Direct entry into surface waters | oecd.org |
Advanced Analytical Characterization and Detection Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating Fluorescent Brightener 113 from complex mixtures, allowing for its precise quantification. High-performance liquid chromatography and its ultra-high-performance variant are the methods of choice due to their sensitivity and efficiency. newclothmarketonline.comamazonaws.com
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of fluorescent whitening agents. newclothmarketonline.com When coupled with a fluorescence detector (FLD), this technique offers high sensitivity and selectivity for compounds like this compound, which possess native fluorescence. nih.gov Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. amazonaws.com The separation is based on the differential partitioning of the analyte between the two phases.
The fluorescence detector is set to specific excitation and emission wavelengths corresponding to the spectral characteristics of this compound, ensuring that only the target compound or those with similar fluorescent properties are detected. nih.gov This specificity minimizes interference from other non-fluorescent components in the sample matrix. Quantification is typically achieved by comparing the peak area of the analyte in the sample to that of known concentration standards using an external standard method. newclothmarketonline.com
Table 1: Example HPLC-FLD Parameters for Fluorescent Brightener Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) amazonaws.com |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | ~350-365 nm fda.gov |
| Emission Wavelength | ~430-440 nm fda.gov |
Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as UPLC, represents a significant advancement in liquid chromatography, offering faster and more efficient separations compared to conventional HPLC. fda.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of fluorescent brighteners, UHPLC coupled with fluorescence (FLR) and photodiode array (PDA) detectors provides a powerful tool for both sensitive detection and identity confirmation. fda.gov
The FLR detector offers significantly higher sensitivity for fluorescent compounds compared to UV-based detectors like PDA. fda.gov However, the PDA detector is invaluable for confirming the identity of the analyte by providing its UV-visible spectrum, which can be compared to a reference standard. fda.gov This dual-detector approach enhances the reliability of the analytical method.
Table 2: UPLC Method Parameters for Fluorescent Brightening Agent Detection
| Parameter | Condition |
|---|---|
| System | Waters Acquity H-Class UPLC fda.gov |
| Column | Waters Acquity BEH Shield RP18 (2.1 x 50 mm, 1.7 µm) fda.gov |
| Column Temperature | 40 °C fda.gov |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water fda.gov |
| Mobile Phase B | Acetonitrile fda.gov |
| Flow Rate | 0.4 mL/min fda.gov |
| Gradient | 10% B to 100% B over 8 min, hold for 4 min, return to initial conditions fda.gov |
| FLR Detection | Excitation: 350 nm, Emission: 430 nm fda.gov |
| PDA Detection | 210-400 nm fda.gov |
Thin-Layer Chromatography (TLC) is another technique that can be used for the analysis of fluorescent brighteners. amazonaws.com While generally considered less quantitative and providing lower resolution than HPLC, TLC is a simple, cost-effective, and rapid method for screening and identification. In this method, a sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action.
For this compound, its presence can be visualized under a UV lamp (e.g., at 366 nm) where it will appear as a bright fluorescent spot. oecd.org Quantification can be performed using a densitometer, which measures the intensity of the fluorescence. oecd.org TLC is particularly useful for analyzing the elimination of these compounds in wastewater treatment plants, where they tend to accumulate in sewage sludge. oecd.org
Spectroscopic Methodologies for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for characterizing this compound. They are based on the interaction of the molecule with electromagnetic radiation and provide information about its chemical structure and concentration.
Fluorescence spectroscopy is a highly sensitive technique that directly probes the defining characteristic of this compound. The fundamental mechanism involves the absorption of light at a specific ultraviolet wavelength (excitation), which promotes the molecule to a higher electronic energy state. icrc.ac.ir The molecule then rapidly loses some energy through non-radiative processes before returning to its ground state by emitting a photon of light at a longer, lower-energy wavelength in the visible spectrum (emission).
This emitted light, typically in the blue region of the spectrum (around 420-470 nm), is what produces the whitening effect. By scanning the excitation and emission wavelengths, one can obtain the characteristic excitation and emission spectra for this compound. The wavelength of maximum emission intensity is a key identifier for the compound. For analytical purposes, spectrofluorometry can be used for quantitative analysis by measuring the fluorescence retention of the brightener on a substrate.
Table 3: Spectroscopic Properties of this compound
| Parameter | Wavelength (nm) |
|---|---|
| Typical Excitation Range (UV) | 360 - 380 icrc.ac.ir |
| Typical Emission Range (Visible Blue Light) | 400 - 500 icrc.ac.ir |
| Specific Excitation Wavelength (λex) | 365 |
| Specific Emission Wavelength (λem) | 440 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. icrc.ac.ir While fluorescence spectroscopy measures emitted light, UV-Vis measures the light that is absorbed. For this compound, the UV-Vis spectrum shows strong absorption in the UV region of the electromagnetic spectrum. icrc.ac.ir The wavelength at which maximum absorption occurs (λmax) is a characteristic property of the molecule.
This technique is often used to determine the concentration of a solution of the brightener by applying the Beer-Lambert law. icrc.ac.ir A study on the adsorption of FBA 113 on cotton utilized a UV-Vis spectrophotometer to measure absorption in the wavelength range of 200 to 450 nm to determine the concentration of the brightener solution. icrc.ac.ir While less sensitive than fluorescence spectroscopy for this class of compounds, UV-Vis is a robust and common technique for quantitative analysis and for verifying product purity. biocompare.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium Acetate |
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Metabolite Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), serves as a powerful tool for the identification of fluorescent brighteners and their derivatives. semanticscholar.orgnih.govnih.gov While specific research on the biological metabolism of this compound is limited, the methodologies for identifying structurally similar compounds and their degradation products are well-established and directly applicable.
The general approach for metabolite identification involves comparing the mass spectra of samples from exposed and unexposed biological systems. An LC-MS/MS system first separates compounds chromatographically, after which they are ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer. amazonaws.com In the first stage (MS1), the instrument scans for parent or precursor ions based on their mass-to-charge ratio (m/z). These ions are then selected and fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for identification.
A pertinent example of this capability is the characterization of photoproducts from stilbene-derived FWAs, which are structurally related to FB 113. In a study on the photodegradation of 4,4'-bis(2-sulfostyryl)biphenyl (DSBP), electrospray ionization tandem mass spectrometry was used to identify the resulting yellow photoproducts. bohrium.comnih.gov The key degradation mechanism identified was hydroxylation, leading to polyhydroxylated DSBP derivatives. nih.gov Subsequent analysis confirmed the formation of DSBP quinone derivatives, which were identified as the primary cause of photoyellowing. bohrium.comnih.govresearchgate.net This research demonstrates how MS/MS can elucidate the structures of FWA derivatives formed through chemical transformation, a process analogous to identifying metabolites formed through biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for the unambiguous structural confirmation of organic molecules like this compound. mdpi.com Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed information about the atomic arrangement and chemical environment of nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net
For a complex molecule such as FB 113, ¹H NMR spectroscopy would be used to identify and map the hydrogen atoms. Specific signals would correspond to the protons on the stilbene (B7821643) core, the aromatic rings of the anilino groups, and the bis(2-hydroxyethyl)amino or diethoxyamino substituents, depending on the specific variant. industrialchemicals.gov.auindustrialchemicals.gov.au The chemical shift of each proton, its integration (the area under the signal, proportional to the number of protons), and its splitting pattern (which reveals adjacent protons) are all used to piece together the molecular structure.
¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton, including the presence of the triazine rings and the stilbene double bond. researchgate.net While ¹H and ¹³C NMR are fundamental, advanced two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, definitively confirming the elaborate structure of FB 113. mdpi.com Although the principles are clear, publicly available, peer-reviewed NMR spectral data specifically for this compound (CAS 12768-92-2) is not readily found in the surveyed literature.
Sample Preparation and Extraction Techniques for Complex Matrices
Effective analysis of FB 113 from complex samples such as environmental waters, textiles, or biological tissues requires meticulous sample preparation to isolate the analyte from interfering substances.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of fluorescent whitening agents from aqueous samples. nih.govindustrialchemicals.gov.au The method involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent.
In a validated method for determining 13 FBs (including stilbene types) in human plasma, a specialized SPE column (EMR-Lipid) was employed to selectively remove phospholipids (B1166683) before LC-MS/MS analysis. nih.govnih.gov For the analysis of FWAs in environmental water samples, C18-SPE cartridges have been used effectively. researchgate.net The aqueous extract, mixed with an ion-pair reagent, is passed through the C18 cartridge, and the retained FWAs are then eluted with methanol. researchgate.net This technique has demonstrated high recovery rates, ranging from 76% to 92% for various FWAs in spiked samples. researchgate.net
Ultrasonic Extraction Methods
Ultrasonic extraction, or sonication, uses high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. This method is particularly effective for extracting compounds from materials like textiles and paper. A method was specifically developed for the determination of four FWAs, including FB 113, in disposable sanitary products. researchgate.net The procedure involved extracting the sample with ultrapure water by sonicating for 30 minutes at 80 °C. researchgate.net This approach highlights a simple yet efficient way to handle solid matrices prior to quantitative analysis by techniques such as high-performance liquid chromatography (HPLC).
Use of Selective Filter Media for Brightener Removal/Detection
The strong affinity of stilbene-derived FWAs for cellulosic materials forms the basis for their selective removal from water. During wastewater treatment, a significant portion of fluorescent brighteners is removed from the influent by adsorbing onto the abundant cellulosic material present in the sewage sludge. nih.gov This principle of selective adsorption can be considered a form of filtration. While this process is primarily utilized for bulk removal in environmental and industrial settings, the underlying mechanism of selective binding could be adapted for analytical purposes, for instance, by using filter media composed of cellulose (B213188) to concentrate the analyte from a large sample volume before elution and analysis. However, the use of specifically designed selective filter media as a routine analytical sample preparation step is less documented than standardized methods like SPE. mst.dk
Quantitative and Qualitative Analytical Approaches in Research
A range of analytical methods are employed in research for both the qualitative identification and quantitative measurement of this compound.
Qualitative Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary tool for the reliable identification of fluorescent brighteners. amazonaws.com The retention time from the HPLC separation provides one level of identification, while the mass spectrometer offers highly specific data based on the mass-to-charge ratio and fragmentation patterns of the analyte, confirming its identity. researchgate.net
Quantitative Analysis: For measuring the concentration of FB 113, several sensitive methods are available.
High-Performance Liquid Chromatography (HPLC): HPLC systems equipped with a fluorescence detector (FLD) or a diode-array detector (DAD) are commonly used. researchgate.net Fluorescence detection is particularly sensitive for these compounds, given their inherent properties.
Spectrofluorometry: This technique measures the fluorescence intensity of a sample at specific excitation and emission wavelengths. researchgate.netncsu.edu For FB 113, a maximum absorption wavelength (λmax) is noted at 440 nm. ttf.hr Quantitative analysis can be performed by measuring fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 440 nm. Regression equations derived from the relationship between fluorescence intensity and concentration allow for the quantification of the FWA content in both water and paper extracts. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for ultra-trace quantitative analysis due to its superior sensitivity and selectivity. semanticscholar.org By operating the mass spectrometer in multiple reaction monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition, minimizing background noise and allowing for very low detection limits. nih.gov
The table below summarizes key performance metrics for a validated LC-MS/MS method developed for the simultaneous analysis of multiple fluorescent brighteners, including stilbene derivatives, in human plasma. nih.govnih.gov
| Parameter | Value |
| Analytical Technique | HPLC-MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Method Quantitation Limits (MQLs) | 0.012 - 0.348 ng/mL |
| Spiked Recovery Rates | 61% - 98% |
| Linearity (R²) | > 0.992 |
The following table details typical chromatographic conditions used for the analysis of fluorescent whitening agents.
| Parameter | Condition | Source |
| Column | SB Phenyl (250 mm x 4.6 mm, 5 µm) | researchgate.net |
| ZORBAX Extend-C18 (50 mm x 2.1 mm, 1.8 µm) | researchgate.net | |
| Mobile Phase | Gradient of 5 mmol/L ammonium acetate and acetonitrile | researchgate.net |
| Gradient of water and acetonitrile, both with 0.1% formic acid | researchgate.net | |
| Flow Rate | 0.2 mL/min | researchgate.net |
| Column Temperature | 25 °C | researchgate.net |
Regulatory and Policy Frameworks Governing Use
International Regulatory Initiatives and Programs
OECD Chemicals Programme
Fluorescent Brightener 113 falls under a category of related substances, including C.I. Fluorescent Brightener 28/113, which has been evaluated under the Organisation for Economic Co-operation and Development (OECD) Cooperative Chemicals Assessment Programme. This program aims to systematically investigate existing high production volume (HPV) chemicals. pulppapermill.com The Screening Information Data Set (SIDS) for C.I. Fluorescent Brightener 28/113, a closely related substance, was sponsored by Germany and reviewed at the 20th SIDS Initial Assessment Meeting (SIAM 20). pulppapermill.com
The SIDS initial assessment report provides comprehensive data on the physicochemical properties, environmental fate and pathways, ecotoxicity, and toxicological effects of this group of brighteners. The final evaluation of the human health aspects was conducted by the German Federal Institute for Risk Assessment (BfR), and the ecotoxicological part was evaluated by the German Federal Environment Agency (UBA). mdpi.com The SIDS concluded that C.I. Fluorescent Brightener 28 was a low priority for further work. pulppapermill.com While not readily biodegradable, it was found that a significant portion is removed during wastewater treatment through adsorption to sludge. mdpi.com The data from these assessments are crucial for informing risk assessments and regulatory decisions in OECD member countries.
Industry Best Practices and Voluntary Guidelines
In addition to mandatory regulations, various industry sectors have developed best practices and voluntary guidelines for the responsible management of chemicals, including fluorescent brighteners.
Textile Industry
The textile industry utilizes a significant amount of fluorescent brighteners to enhance the whiteness and brightness of fabrics. Best practices in chemical management are crucial for ensuring worker safety, environmental protection, and product quality. Key elements of these practices include:
Chemical Selection and Purchasing: Prioritizing the selection of chemicals with lower toxicity and environmental impact. This involves obtaining and reviewing Safety Data Sheets (SDS) before purchase to evaluate hazards.
Safe Storage and Handling: Implementing proper storage procedures, such as segregating incompatible chemicals, and ensuring adequate ventilation and personal protective equipment (PPE) for workers.
Process Optimization: Applying optical brighteners in a manner that maximizes efficiency and minimizes waste, such as through controlled application methods like the pad-dry-cure process.
Wastewater Management: Treating wastewater to remove or degrade residual chemicals before discharge to prevent environmental contamination.
Industry initiatives and guidance documents, such as those from the Inter-American Development Bank and the Swedish Environmental Protection Agency, provide frameworks for textile manufacturers to implement comprehensive chemical management systems. nimonik.comCurrent time information in Washington, DC, US.
Paper Industry
In the paper industry, fluorescent whitening agents are used to achieve high levels of brightness and whiteness in various paper grades. The Technical Association of the Pulp and Paper Industry (TAPPI) provides standards and test methods related to the optical properties of paper, which indirectly guide the use of these additives. For instance, TAPPI T560 is a standard method for testing the CIE whiteness and tint of paper, including those with optical brighteners. Current time information in Washington, DC, US. Best practices in the paper industry involve:
Controlled Addition: Applying optical brighteners at either the wet or dry end of the papermaking process to achieve the desired optical effect economically and with minimal waste.
Compatibility and Stability: Ensuring the chosen fluorescent brightener is compatible with other papermaking chemicals and stable under the process conditions (e.g., pH).
Minimizing Environmental Impact: Selecting brighteners with a better environmental profile and managing process water to reduce the discharge of these chemicals.
Emerging Research Directions and Future Perspectives
Development of Novel Fluorescent Brightener 113 Derivatives with Enhanced Properties
Current research is actively pursuing the synthesis of new derivatives based on the stilbene-triazine structure of FB 113 to achieve improved functionalities. nih.govncsu.eduresearchgate.net Key goals include enhancing whitening effects, improving fastness properties, and introducing new characteristics.
One significant area of development is the creation of multifunctional water-soluble polymeric fluorescent whitening agents (PFWAs). ncsu.edu By modifying the triazine-stilbene monomer with polymers like polyethylene (B3416737) glycol (PEG) and polyvinyl alcohol (PVA), researchers aim to increase water solubility and, in the context of papermaking, enhance the surface strength of the paper. ncsu.edu Another approach involves synthesizing stilbene-triazine derivatives that incorporate amino acid groups. These modifications have been shown to produce an excellent whitening effect on cotton fibers while demonstrating low cytotoxicity, making them promising for applications with skin contact. nih.govdeepdyve.com
Further research has focused on incorporating different functional groups to improve stability and performance. For instance, stilbene-triazine whitening agents containing tetramethylpiperidine (B8510282) fragments have been synthesized, showing better photostability. researchgate.net The development of derivatives with phenolic antioxidant moieties is also being explored to enhance durability. researchgate.net These novel compounds are designed to offer superior performance compared to existing brighteners, with improved dyeing properties and fastness. ncsu.edu
Table 1: Research on Novel Stilbene-Based FWA Derivatives
| Research Focus | Modification | Enhanced Properties | Potential Application |
|---|---|---|---|
| Polymeric FWAs | Modification with Polyethylene Glycol (PEG) and/or Polyvinyl Alcohol (PVA) | Increased water solubility, improved surface strength of paper. ncsu.edu | Paper industry. ncsu.edu |
| Amino Acid Derivatives | Incorporation of amino acid groups into the stilbene-triazine structure. nih.gov | Excellent whitening effect on cotton, low cytotoxicity. nih.govdeepdyve.com | Textiles with direct skin contact. nih.gov |
| Enhanced Photostability | Inclusion of tetramethylpiperidine fragments. researchgate.net | Better photostability. researchgate.net | Textiles requiring high light fastness. researchgate.net |
Innovations in Application Technologies for Material Integration
Innovations are not limited to the molecular structure of FB 113 but also extend to how it is applied and integrated into materials. Researchers are exploring new methods to optimize its performance and create novel functionalities.
A key area of study is the dyeing process itself. Research into the kinetics and thermodynamics of FB 113 adsorption on cotton helps to define optimal conditions for temperature, time, and auxiliary chemicals to maximize whiteness and efficiency. icrc.ac.ir Such studies have determined that the dyeing process is typically exothermic and follows a pseudo-second-order kinetic model, indicating a physical adsorption mechanism. icrc.ac.ir
Beyond traditional whitening, FB 113 is being investigated for high-tech applications. One novel use is as an "antifraud marker" in security printing, where it can be incorporated into ink-jet formulations. precedenceresearch.com This leverages its fluorescent properties for authentication purposes. semanticscholar.org Additionally, enzymatic treatments are being developed as an eco-friendly technology to control and remove FWAs during paper recycling. ncsu.edu Studies have shown that cellulase (B1617823) is effective in removing internally bonded FWAs, while amylase can detach surface-sizing FWAs. ncsu.edu
Advanced Environmental Monitoring and Predictive Modeling of Fate
The environmental fate of FB 113 and other stilbene-type FWAs is a significant area of research due to their widespread use and potential to enter aquatic ecosystems through wastewater. researchgate.netdss.go.th These compounds are generally not readily biodegradable but are known to undergo photodegradation in surface waters. researchgate.netdss.go.thrivm.nl
Advanced monitoring techniques are being employed to track the presence and concentration of FWAs in the environment. Studies in river and lake systems, such as Lake Biwa in Japan and the River Glatt in Switzerland, have provided valuable data on their behavior. dss.go.thnih.gov These studies show that while FWAs adsorb to sewage sludge during wastewater treatment, a portion is released into rivers where photodegradation becomes the primary removal mechanism. dss.go.th The ratio of different FWAs, such as DSBP to DAS1 (a diaminostilbene FWA), can be used as a marker to estimate the extent of photodegradation in aquatic environments. nih.govacs.org
Predictive modeling is also being developed to better understand the environmental distribution of these compounds. Mass balance calculations based on monitoring data help quantify the roles of different removal pathways, such as photodegradation and sedimentation. nih.govacs.org For instance, in one lake study, photodegradation accounted for the removal of approximately 55% of DAS1. nih.gov While models like the Mackay fugacity model have been considered, their applicability can be limited for ionized substances like FB 113. oecd.org Ongoing research aims to refine these models and develop new ones for more accurate environmental risk assessment. ethz.ch
Table 2: Environmental Fate of Stilbene-Type FWAs
| Environmental Process | Key Findings | Research Location Example |
|---|---|---|
| Wastewater Treatment | Removal primarily through adsorption to sludge; low biodegradation. dss.go.th | Swiss treatment plants. dss.go.th |
| Photodegradation | Primary removal mechanism in surface waters; leads to the formation of aldehydes and alcohols. dss.go.thacs.org | Lake Biwa, Japan; River Glatt, Switzerland. dss.go.thnih.gov |
| Sedimentation | Considered a less significant removal pathway compared to photodegradation for many FWAs. nih.gov | Lake Biwa, Japan. nih.gov |
| Biodegradation | Generally low to moderate; some studies show partial removal (12-79%) in lab tests. researchgate.net | Laboratory studies on detergents from various Asian countries. researchgate.net |
Interdisciplinary Research Opportunities with Smart Materials and Functional Textiles
The unique fluorescent properties of FB 113 and its derivatives open up exciting opportunities for interdisciplinary research, particularly in the fields of smart materials and functional textiles. semanticscholar.orgresearchgate.net These applications move beyond simple whitening to impart new, interactive functionalities to materials.
In textiles, FWAs can contribute to UV protection by absorbing UV-A rays and converting them into visible light. srce.hrvinipulchemicals.com This dual function of whitening and UV blocking is a key area of interest for developing functional clothing. srce.hr Research is also exploring the use of FWA-treated yarns for artistic and design purposes, creating luminescent textiles that have different visual effects in daylight versus under UV light at night. researchgate.net Such textiles have potential applications in interior design, architecture, and safety apparel. researchgate.netresearchgate.net
The creation of fluorescent fabrics is a core component of smart textile research. semanticscholar.orgresearchgate.net To improve the stability and intensity of the fluorescent properties, scientists are working on creating covalent bonds between the fluorophores (like FB 113 derivatives) and the textile substrates. researchgate.net These smart textiles can be used for anti-counterfeiting, brand authentication, and in high-visibility clothing for safety. semanticscholar.orgraytopoba.com The integration of fluorescent dyes into fabrics can also be assisted by novel technologies like microwave-assisted dyeing or using supercritical carbon dioxide as a solvent. researchgate.net
Challenges and Opportunities in Sustainable Production and Utilization
While FB 113 is effective, its production and use present sustainability challenges, primarily related to its environmental persistence and the use of petrochemical-based raw materials. fineotex.comlucintel.com These challenges are driving significant research into more sustainable alternatives and processes.
The primary challenge is the poor biodegradability of conventional stilbene-based FWAs, which leads to their accumulation in aquatic environments. fineotex.comabo.fi This has prompted regulatory scrutiny and a push towards developing eco-friendly alternatives. vinipulchemicals.comabo.fi A major opportunity lies in the development of biodegradable optical brighteners. sunriseoba.comalibaba.com Research projects are exploring the use of bio-based materials, such as polysaccharides derived from biomass, to create novel, non-toxic, and biodegradable OBAs. abo.fi These polysaccharide-based brighteners have shown good whitening effects, optical stability, and improved biodegradability. abo.fi
Another challenge is the energy and resource intensity of current application processes. Research into more sustainable application methods, such as dyeing at lower temperatures and neutral pH, can reduce the environmental footprint. srce.hr Furthermore, developing enzymatic treatments for FWA removal in recycling processes offers a greener alternative to conventional chemical methods. ncsu.edu The volatility of raw material prices also poses an economic challenge, encouraging the exploration of bio-based feedstocks. lucintel.com The move towards sustainable, chlorine-free paper bleaching also presents an opportunity for the application of eco-friendly FWAs. precedenceresearch.com
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | FB 113, FWA 113, Blankophor BA, Uvitex BHT |
| Polyethylene glycol | PEG |
| Polyvinyl alcohol | PVA |
| Distyrylbiphenyl (B371695) | DSBP |
| Diaminostilbene | DAS |
| Cellulase | - |
Q & A
Q. What are the key chemical properties and optimal storage conditions for Fluorescent Brightener 113 to ensure experimental reproducibility?
FB113 (C.I. This compound) is a diamino stilbene disulfonic acid derivative with the molecular formula C₄₀H₄₂N₁₂O₁₀S₂·2Na and molecular weight 960.958 . It appears as a white powder, is sparingly soluble in water but soluble in alcohol, and exhibits a maximum absorption wavelength (λmax) at 440 nm , making it suitable for UV-excited fluorescence studies . For storage, room temperature (20–25°C) in airtight, light-resistant containers is critical to prevent photodegradation and moisture absorption, which may alter its fluorescence efficiency . Researchers should verify batch-specific solubility and purity (e.g., via HPLC or UV-Vis spectroscopy) prior to experimental use .
Q. How can researchers synthesize this compound in laboratory settings?
FB113 is synthesized via a multi-step reaction involving 4,4'-diaminostilbene-2,2'-disulfonic acid , cyanuric chloride, and ethanolamine derivatives under controlled pH and temperature conditions . Key steps include:
Sulfonation : Introduction of sulfonic acid groups to enhance water solubility.
Condensation : Reaction with cyanuric chloride to form triazine-linked intermediates.
Salt formation : Neutralization with sodium hydroxide to yield the disodium salt .
Purification involves recrystallization from ethanol-water mixtures, followed by lyophilization to remove residual solvents. Purity (>98%) should be confirmed via elemental analysis or mass spectrometry .
Advanced Research Questions
Q. How does the photostability of FB113 compare to other stilbene-derived brighteners under varying UV exposure conditions?
FB113 (Uvitex BHT) demonstrates superior photostability in cellulosic and polyamide fibers compared to benzoxazole derivatives (e.g., Fluorescent Brightener 190) due to its rigid stilbene-triazine structure, which reduces photo-oxidation . Experimental protocols for photostability testing include:
- Accelerated aging : Expose treated fabrics to UV-B lamps (280–315 nm) at 50°C for 24–72 hours.
- Quantitative analysis : Measure fluorescence retention via spectrofluorometry at λex = 365 nm and λem = 440 nm .
Contradictions in literature data often arise from differences in substrate pretreatment (e.g., mercerization of cotton) or solvent systems used for FB113 application .
Q. What methodological approaches are recommended to analyze conflicting data on the fluorescence efficiency of FB113 in blended fabrics?
Conflicting fluorescence intensity data in blends (e.g., polyester-cotton) may stem from:
- Fiber-specific interactions : FB113 binds preferentially to cellulose via sulfonic acid groups, leading to uneven distribution in blends .
- Solvent polarity effects : Use of polar solvents (e.g., DMF) enhances penetration into hydrophobic fibers like polyester but may reduce brightener concentration on cellulosic surfaces .
To resolve contradictions:
Control experiments : Compare fluorescence in single-fiber vs. blended substrates.
Cross-sectional microscopy : Map brightener distribution using confocal fluorescence microscopy.
Statistical modeling : Apply multivariate regression to isolate variables (e.g., solvent polarity, curing temperature) .
Q. How can researchers optimize FB113 application protocols for maximum fluorescence yield in non-standard substrates (e.g., silk or modified cellulose)?
For non-standard substrates, a taguchi experimental design is recommended to optimize:
- pH : FB113 exhibits optimal binding at pH 6–8 due to ionization of sulfonate groups.
- Temperature : Higher curing temperatures (80–100°C) improve diffusion into dense fibers like silk.
- Additives : Co-application with polyethylene glycol (PEG) enhances brightener uptake in modified cellulose .
Validate protocols using fluorescence quantum yield (ΦF) measurements, calibrated against a reference standard (e.g., quinine sulfate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
